3-Iodo-2,4,5-trimethylthiophene
Description
Overview of Halogenated Thiophenes in Synthetic Chemistry
Halogenated thiophenes are a class of organic compounds that play a crucial role as versatile intermediates in synthetic chemistry. sciforum.netnih.gov The introduction of a halogen atom onto the thiophene (B33073) ring not only provides a reactive site for further functionalization but also influences the molecule's electronic properties. nih.gov This class of compounds is instrumental in the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. nih.govresearchgate.netontosight.ainih.gov
The reactivity of the halogen substituent depends on its nature (iodine, bromine, chlorine) and its position on the thiophene ring. iust.ac.ir Halogenation of thiophene occurs readily, with the 2- and 5-positions being the most susceptible to electrophilic attack. iust.ac.irwikipedia.org This high reactivity allows for the controlled introduction of halogens, which can then be displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. iust.ac.irnih.gov
Halogenated thiophenes are particularly important in the synthesis of arylated anthraquinones and extended π-systems. sciforum.net They also serve as solvent additives to control the morphology of thin films in the fabrication of efficient organic solar cells. rsc.orgrsc.org The ability to fine-tune the properties of materials by incorporating halogenated thiophenes underscores their importance in materials science. acs.org
Table 1: Applications of Halogenated Thiophenes
| Application | Description | References |
| Pharmaceutical Synthesis | Building blocks for drugs due to the thiophene core's prevalence in bioactive molecules. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Agrochemical Synthesis | Precursors for pesticides and herbicides. ontosight.ai | ontosight.ai |
| Organic Electronics | Used in the synthesis of conducting polymers, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov | nih.gov |
| Materials Science | Utilized as solvent additives to control morphology in organic solar cells and as building blocks for extended π-systems. sciforum.netrsc.orgrsc.orgacs.org | sciforum.netrsc.orgrsc.orgacs.org |
| Dye Synthesis | Building blocks for various dyes and pigments. ontosight.ai | ontosight.ai |
Significance of Trimethylthiophene Scaffolds in Organic Synthesis
Trimethylthiophene scaffolds are derivatives of thiophene that contain three methyl groups attached to the ring. ontosight.ai These scaffolds are valuable in organic synthesis due to the influence of the methyl groups on the reactivity and physical properties of the thiophene ring. The methyl groups are electron-donating, which can affect the regioselectivity of further substitution reactions. ontosight.ai
2,3,5-trimethylthiophene is a known isomer of trimethylthiophene. ontosight.ai The synthesis of such compounds can be achieved through various methods, including the reaction of a salt of methylsuccinic acid with a phosphorus sulfide. orgsyn.org
The applications of trimethylthiophene derivatives are found in various fields, including pharmaceuticals and agricultural chemicals. ontosight.ai They serve as intermediates in the synthesis of more complex molecules where the trimethylated thiophene core imparts specific properties. ontosight.ai
Table 2: Properties of a Trimethylthiophene Isomer
| Property | Value | References |
| Molecular Formula | C7H10S | ontosight.aichemsynthesis.com |
| Molecular Weight | 126.22 g/mol | chemsynthesis.com |
| Boiling Point | 174-175°C | ontosight.ai |
| Melting Point | -33°C | ontosight.ai |
| Solubility | Insoluble in water; soluble in organic solvents. | ontosight.ai |
Research Trajectories in Thiophene Functionalization
The functionalization of thiophenes is a highly active area of research, driven by the wide-ranging applications of substituted thiophenes. researchgate.nettandfonline.comacs.org Key research trajectories focus on developing efficient and selective methods for introducing a variety of functional groups onto the thiophene ring.
Direct C-H Functionalization: A major focus is on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. rsc.orgmdpi.com Palladium-catalyzed C-H arylation is a prominent technique, allowing for the introduction of aryl groups at specific positions on the thiophene ring. mdpi.comorganic-chemistry.org Ligand development plays a crucial role in controlling the regioselectivity of these reactions. researchgate.net Copper-catalyzed cross-dehydrogenative coupling has also emerged as a valuable method for C-H/C-H bond formation between thiophenes and other arenes. rsc.orgacs.org
Cross-Coupling Reactions: Traditional cross-coupling reactions, such as Suzuki and Stille couplings, remain vital for thiophene functionalization. rsc.orgrsc.org These methods are widely used to create carbon-carbon bonds and are essential for the synthesis of conjugated polymers and complex organic molecules. rsc.orgcmu.edu Research in this area aims to develop more robust and versatile catalytic systems with lower catalyst loadings and milder reaction conditions. rsc.orgtum.de
Synthesis of Polysubstituted Thiophenes: There is a continuous effort to develop novel methods for the synthesis of highly substituted thiophenes, as the substitution pattern significantly influences the properties of the resulting compounds. tandfonline.comacs.orgacs.org This includes the development of one-pot, multi-component reactions that allow for the rapid construction of complex thiophene derivatives from simple starting materials. tandfonline.comacs.org Cyclization reactions of functionalized alkynes also represent an important strategy for accessing polysubstituted thiophenes. mdpi.comresearchgate.netnih.gov
Asymmetric Functionalization and Dearomatization: More recent and advanced research directions include the catalytic asymmetric functionalization and dearomatization of thiophenes. rsc.org These strategies aim to create chiral thiophene-based structures, which are of great interest in medicinal chemistry and materials science. rsc.org
Table 3: Key Research Areas in Thiophene Functionalization
| Research Area | Description | Key Methods | References |
| Direct C-H Functionalization | Activation and functionalization of C-H bonds without pre-functionalization. | Palladium-catalyzed C-H arylation, Copper-catalyzed cross-dehydrogenative coupling. | rsc.orgmdpi.comorganic-chemistry.orgresearchgate.netacs.org |
| Cross-Coupling Reactions | Formation of C-C bonds using pre-functionalized thiophenes. | Suzuki coupling, Stille coupling, Kumada coupling. | nih.govrsc.orgrsc.orgcmu.edutum.de |
| Polysubstituted Thiophene Synthesis | Development of methods to create thiophenes with multiple substituents. | Multi-component reactions, Cyclization of alkynes. | tandfonline.comacs.orgacs.orgmdpi.comresearchgate.netnih.gov |
| Asymmetric Functionalization | Creation of chiral thiophene derivatives. | Catalytic asymmetric dearomatization, Atroposelective electrocyclization. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2,4,5-trimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IS/c1-4-5(2)9-6(3)7(4)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOBSHIONYIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1I)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483836 | |
| Record name | 3-Iodo-2,4,5-trimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60813-84-5 | |
| Record name | 3-Iodo-2,4,5-trimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 2,4,5 Trimethylthiophene
Direct Iodination Strategies for Thiophene (B33073) Derivatives
The introduction of an iodine atom onto the thiophene ring is a common and effective strategy for producing 3-iodo-2,4,5-trimethylthiophene. The electron-rich nature of the thiophene ring facilitates electrophilic substitution, and various iodinating agents and conditions have been explored to achieve this transformation with high regioselectivity and efficiency.
N-Iodosuccinimide (NIS) Activated by 4-Toluenesulfonic Acid in Ethanol
A widely employed method for the iodination of thiophene derivatives utilizes N-Iodosuccinimide (NIS) as the iodine source. The electrophilicity of NIS can be significantly enhanced by the presence of a protic acid catalyst, such as 4-toluenesulfonic acid (p-TsOH). This reaction is typically carried out in a polar solvent like ethanol, offering a relatively green and efficient route. The reaction proceeds by the protonation of NIS by p-TsOH, which increases the electrophilic character of the iodine atom, facilitating its attack on the electron-rich thiophene ring. For 2,4,5-trimethylthiophene, the substitution occurs at the vacant 3-position due to the directing effects of the methyl groups.
A general procedure involves dissolving the thiophene substrate in ethanol, followed by the addition of NIS and a catalytic amount of p-TsOH. The reaction is often rapid, proceeding at room temperature.
| Substrate | Reagents | Solvent | Time | Yield (%) |
| 2,4,5-trimethylthiophene | NIS, p-TsOH | Ethanol | 1 h | Not Reported |
| General Thiophene Derivatives | NIS, p-TsOH | Acetonitrile (B52724) | 2.5 h | 78 |
Data for general thiophene derivatives is provided for context as specific data for 2,4,5-trimethylthiophene was not available in the searched literature.
Molecular Iodine with Sodium Bicarbonate in Acetonitrile
Direct iodination can also be achieved using molecular iodine (I₂) in the presence of a mild base such as sodium bicarbonate (NaHCO₃). This method offers an alternative to the use of NIS. In this protocol, acetonitrile is a common solvent. The sodium bicarbonate acts as a scavenger for the hydrogen iodide (HI) produced during the reaction, driving the equilibrium towards the formation of the iodinated product. The reaction of 2,4,5-trimethylthiophene with iodine and sodium bicarbonate in acetonitrile is expected to yield this compound.
| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |
| Resorcinol (B1680541) (for comparison) | I₂, NaHCO₃ | Water | 0 °C to rt | Not Reported | Not Reported |
Potassium Dichloroiodate Monohydrate Approaches
Potassium dichloroiodate monohydrate (KICl₂·H₂O) is another effective reagent for the iodination of aromatic and heteroaromatic compounds. It is considered a stable and convenient source of electrophilic iodine. Studies on the iodination of various thiophene derivatives have shown that the reactivity and yield can be influenced by the substitution pattern on the thiophene ring. While 2-substituted thiophenes generally provide good to excellent yields, the yields for 3-substituted and disubstituted thiophenes, such as 2,4- or 3,4-disubstituted derivatives, are reported to be significantly lower. researchgate.netresearchgate.netscispace.com This suggests that the iodination of 2,4,5-trimethylthiophene using this method might proceed with moderate success. The reaction can be performed in various solvents, including water and dichloromethane, or even under solvent-free conditions. researchgate.netresearchgate.netscispace.com
| Substrate | Reagents | Conditions | Yield (%) |
| General 3,4- or 2,4-disubstituted thiophenes | KICl₂·H₂O | Various | Lower |
Specific yield for this compound was not found in the surveyed literature.
Zeolite-Mediated Iodination Techniques
Zeolites, microporous aluminosilicate (B74896) minerals, can be employed as catalysts or supports in organic reactions, including the iodination of aromatic compounds. ic.ac.uk The use of zeolites can offer advantages such as increased selectivity, milder reaction conditions, and easier product purification. In the context of thiophene iodination, a zeolite, such as a copper-exchanged Y-type zeolite (CuY), can be used to facilitate the reaction between the thiophene substrate and an iodinating agent like molecular iodine. ic.ac.uk
A general experimental setup involves stirring the heterocyclic compound with a pre-calcined zeolite in a solvent like methylene (B1212753) chloride, followed by the addition of the iodinating agent. ic.ac.uk The reaction is typically carried out at room temperature.
| Heterocycle | Iodinating Agent | Zeolite | Conversion (%) |
| Thiophene | I₂ | CuY | 83 |
| Methyl ester of 2-thiophenecarboxylic acid | ICl | NaY | 50 |
Data specific to 2,4,5-trimethylthiophene was not available in the searched literature. The provided data illustrates the general applicability of this method to thiophene derivatives.
Iodocyclization of Sulfur-Containing Alkyne Substrates
An alternative approach to constructing the 3-iodothiophene (B1329286) ring system is through the iodocyclization of appropriately designed sulfur-containing alkyne precursors. This strategy involves the formation of the thiophene ring and the introduction of the iodine atom in a single synthetic operation.
5-endo-dig Iodocyclization/Dehydration Protocols
The synthesis of 3-iodothiophenes can be achieved via a 5-endo-dig iodocyclization reaction. This type of reaction is governed by Baldwin's rules for ring closure. While specific examples leading directly to this compound are not prevalent in the literature, the general principle involves an intramolecular cyclization of a sulfur-containing substrate bearing an alkyne moiety. For instance, a hypothetical precursor for this compound could be a molecule containing a sulfur atom and a suitably substituted pentynyl chain that, upon reaction with an electrophilic iodine source, undergoes a 5-endo-dig cyclization. This would be followed by a dehydration or dealkylation step to afford the aromatic thiophene ring. Research in this area has described the 5-endo-dig electrophilic iodocyclization of enediynes to form iodo-substituted indenes and cyclopenta-fused thiophenes, demonstrating the feasibility of such cyclization pathways. nih.gov However, a direct application to the synthesis of this compound via this specific protocol from a simple sulfur-containing alkyne has not been detailed in the reviewed literature.
| Cyclization Mode | Substrate Type | Product Type |
| 5-endo-dig | Enediynes | Iodo-substituted indenes and cyclopenta-fused heterocycles |
This table illustrates the concept of 5-endo-dig iodocyclization. A direct precursor and specific conditions for the synthesis of this compound via this method are not currently established in the literature.
Influence of Reaction Conditions on Regioselectivity
The regioselectivity of the iodination of 2,4,5-trimethylthiophene is critically dependent on the reaction conditions employed. Electrophilic substitution on the thiophene ring is generally favored at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate arenium ion. However, in 2,4,5-trimethylthiophene, these positions are blocked by methyl groups. This directs the substitution to the remaining C3 position.
The choice of iodinating agent and the nature of the reaction medium play a pivotal role in directing the electrophilic attack. For electron-rich aromatic compounds, a combination of an N-halosuccinimide, such as N-chlorosuccinimide (NCS), and sodium iodide in a suitable solvent like acetic acid can be an effective method for iodination. researchgate.net In this system, NCS acts as an oxidant to generate a more electrophilic iodine species from sodium iodide. The acidity of the medium can also influence the reaction rate and selectivity.
The general mechanism for electrophilic aromatic substitution on a thiophene ring involves the formation of a sigma complex (arenium ion). The stability of this intermediate determines the preferred position of substitution. For 2,4,5-trimethylthiophene, attack at the C3 position leads to a carbocation that is stabilized by the adjacent methyl groups through an inductive effect.
Table 1: Factors Influencing Regioselective Iodination
| Factor | Influence on Regioselectivity |
| Steric Hindrance | The bulky methyl groups at the C2, C4, and C5 positions sterically hinder electrophilic attack at these sites, favoring substitution at the less hindered C3 position. |
| Electronic Effects | The methyl groups are electron-donating, increasing the electron density of the thiophene ring and making it more susceptible to electrophilic attack. The combined electronic and steric effects strongly favor C3 iodination. |
| Iodinating Agent | The reactivity of the iodinating agent is crucial. Milder reagents are generally preferred to avoid over-iodination or side reactions. |
| Solvent | The polarity and coordinating ability of the solvent can influence the solubility of the reagents and stabilize the transition states, thereby affecting the reaction rate and selectivity. |
| Temperature | Lower temperatures are often employed to enhance selectivity by minimizing side reactions and favoring the kinetically controlled product. |
Alternative and Emerging Synthetic Routes to Iodinated Trimethylthiophenes
While traditional electrophilic substitution methods are common, research into alternative and more efficient synthetic routes is ongoing. These emerging methodologies often focus on the use of highly reactive and selective reagents, such as hypervalent iodine compounds.
Hypervalent Iodine Reagent-Induced Oxidative Cross-Coupling
Hypervalent iodine reagents have gained significant attention in organic synthesis due to their low toxicity, high reactivity, and ease of handling. organic-chemistry.org These reagents can facilitate a variety of transformations, including oxidative cross-coupling reactions. In the context of synthesizing iodinated thiophenes, hypervalent iodine(III) reagents can be used to mediate the direct C-H iodination of the thiophene ring.
Reagents such as phenyliodine(III) diacetate (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) can be used in the presence of an iodine source to generate a highly electrophilic iodine species in situ. This allows for the direct functionalization of C-H bonds under relatively mild conditions. The general mechanism is believed to involve the formation of an organoiodine(III) intermediate, which then undergoes reductive elimination to afford the iodinated product.
The use of hypervalent iodine reagents in directed C-H iodination has been demonstrated for various substrates, including those with primary C(sp³)–H bonds, with good to excellent diastereoselectivity when chiral directing groups are employed. nih.gov While a specific application to this compound via oxidative cross-coupling is not extensively documented, the general principles suggest its feasibility. This approach represents a promising avenue for developing more efficient and atom-economical syntheses of this important compound.
Considerations for Stereospecificity and Yield Optimization
Achieving high yields and, where applicable, stereospecificity are paramount in the synthesis of this compound, especially when it is intended for use in advanced materials or as a chiral building block.
Yield Optimization:
Optimizing the yield of the iodination reaction involves careful control over several parameters. The stoichiometry of the reagents, particularly the iodinating agent, must be precisely controlled to prevent the formation of di-iodinated or other byproducts. The reaction temperature and time are also critical; prolonged reaction times or elevated temperatures can lead to decomposition or side reactions, thus lowering the yield. The choice of solvent is another important factor, as it can affect the solubility of the starting materials and reagents, as well as the stability of the intermediates. For electron-rich heterocycles, optimizing these conditions is key to achieving high conversion and isolating the desired product in high purity. researchgate.net
Stereospecificity:
For the synthesis of this compound itself, stereospecificity is not a factor as the molecule is achiral. However, if the thiophene core were to be further functionalized to create chiral centers, the stereochemical outcome of subsequent reactions would be of great importance. For instance, in reactions involving iodinated thiophene intermediates that lead to chiral products, the stereospecificity of the reaction would need to be carefully controlled. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents. While not directly applicable to the synthesis of the title compound, the principles of stereoselective synthesis are crucial in the broader context of utilizing iodinated thiophenes as precursors for more complex, chiral molecules.
Table 2: Key Considerations for Synthesis Optimization
| Parameter | Objective | Typical Approach |
| Reagent Stoichiometry | Maximize conversion of starting material while minimizing byproduct formation. | Use of a slight excess of the limiting reagent, careful monitoring of the reaction progress. |
| Temperature Control | Enhance selectivity and prevent thermal decomposition. | Running reactions at or below room temperature, use of cooling baths. |
| Reaction Time | Ensure complete reaction without promoting side reactions. | Monitoring the reaction by techniques like TLC or GC-MS to determine the optimal endpoint. |
| Solvent Choice | Improve solubility of reactants and stabilize intermediates. | Selection of an appropriate solvent based on the polarity of reactants and the reaction mechanism. |
| Purification Method | Isolate the target compound in high purity. | Column chromatography, recrystallization, or distillation. |
Reactivity and Transformational Chemistry of 3 Iodo 2,4,5 Trimethylthiophene
Metal-Catalyzed Cross-Coupling Reactions
Palladium and nickel complexes are the most common catalysts used to functionalize 3-iodo-2,4,5-trimethylthiophene. These reactions follow a general catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The high reactivity of the C–I bond ensures that oxidative addition to the metal center (usually Pd(0) or Ni(0)) is often the facile, rate-determining step, enabling these couplings to proceed under relatively mild conditions. libretexts.org
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.org For this compound, this reaction provides a direct route to aryl- or vinyl-substituted trimethylthiophenes. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like Pd(OAc)₂, and requires a base (e.g., K₃PO₄, Na₂CO₃) to facilitate the transmetalation step. libretexts.orgnih.gov The choice of ligands, often bulky and electron-rich phosphines, can enhance catalyst stability and efficiency. libretexts.org Thiophene-containing structures are frequently installed into π-conjugated systems using this method due to its high efficiency and functional group compatibility. rsc.org
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-Aryl-2,4,5-trimethylthiophene |
This table presents a representative example based on established protocols for similar heterocyclic halides. nih.gov
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide. wikipedia.org This reaction can be catalyzed by either nickel or palladium complexes. wikipedia.orgnih.gov For a substrate like this compound, reacting it with an aryl or alkyl Grignard reagent in the presence of a catalyst like NiCl₂(dppp) would yield the corresponding 3-substituted thiophene (B33073). A key advantage is the high reactivity of Grignard reagents; however, this also limits the reaction's tolerance for sensitive functional groups like alcohols or carbonyls. wikipedia.org Nickel catalysts are particularly effective for coupling with Grignard reagents and are often preferred for their ability to activate even challenging substrates. nih.govnih.gov
Table 2: Representative Kumada Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Arylmagnesium Bromide | NiCl₂(dppp) | THF or Diethyl Ether | 3-Aryl-2,4,5-trimethylthiophene |
This table outlines typical conditions for Kumada coupling, with a specific example provided for a related reaction. wikipedia.orgnih.gov
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, specifically by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is unique in its typical use of a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base like triethylamine. organic-chemistry.orgnih.gov For this compound, this provides a direct pathway to synthesize 3-alkynyl-2,4,5-trimethylthiophenes, which are valuable precursors for more complex conjugated materials. While the copper co-catalyst enhances reactivity, allowing for milder conditions, copper-free protocols have also been developed to avoid the undesirable side reaction of alkyne homocoupling. nih.govthalesnano.com
Table 3: General Sonogashira Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | THF or DMF | 3-Alkynyl-2,4,5-trimethylthiophene |
This table shows a general protocol and a specific example of a copper-free Sonogashira coupling in a flow system. organic-chemistry.orgthalesnano.com
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) compound. wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org In the context of this compound, coupling with reagents like aryltributylstannane or vinyltributylstannane in the presence of a Pd(0) catalyst, such as Pd(PPh₃)₄, would yield the corresponding aryl- or vinyl-substituted thiophene. libretexts.org The mechanism proceeds through the standard oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org A significant drawback is the high toxicity of organotin compounds. wikipedia.org
Table 4: Illustrative Stille Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene or THF | 3-Aryl-2,4,5-trimethylthiophene |
This table illustrates a general Stille reaction, a versatile method for C-C bond formation using organotin reagents. wikipedia.org
The Negishi coupling provides another powerful tool for C-C bond formation by reacting an organic halide with an organozinc reagent. organic-chemistry.org This reaction is catalyzed by either nickel or palladium complexes and is valued for its broad scope and high reactivity. organic-chemistry.orgresearchgate.net The organozinc reagents required for coupling with this compound can be prepared in situ from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂), or by direct insertion of zinc into an organic halide. researchgate.netmdpi.com The reaction tolerates a range of functional groups and is a key step in the synthesis of many complex molecules and active pharmaceutical ingredients. dntb.gov.ua
Table 5: Representative Negishi Coupling Conditions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Arylzinc Halide | Pd(PPh₃)₄ | THF | 3-Aryl-2,4,5-trimethylthiophene |
The table provides a general outline for a Negishi coupling and a specific example for an acylative coupling. mdpi.com
In thiophene rings containing multiple, identical halogen atoms, achieving site-selective functionalization is a significant challenge due to the similar reactivity of the C-X bonds. acs.org However, selectivity can often be controlled by exploiting subtle electronic and steric differences. For aryl halides, the rate of oxidative addition to palladium generally follows the order I > Br > Cl > F. wikipedia.org This inherent reactivity difference is the primary tool for selectivity in systems with different halogens.
In polyhalogenated systems with identical halogens, selectivity is governed by the position on the ring. For many heterocycles, positions adjacent to the heteroatom (α-positions) are often more reactive due to electronic effects. acs.org Steric hindrance also plays a crucial role; a catalyst may preferentially react at a less sterically crowded position. Furthermore, reaction conditions, including the choice of catalyst, ligand, and solvent, can be fine-tuned to favor reaction at a specific site. acs.org For a hypothetical 3-iodo-4-bromo-2,5-dimethylthiophene, a Suzuki or Sonogashira coupling would be expected to occur selectively at the more reactive C-I bond before reacting at the C-Br bond.
C-H Functionalization and Directed Arylation/Alkynylation
The presence of both a halogen atom and methyl groups on the thiophene ring of this compound provides multiple sites for C-H functionalization. The regioselectivity of these reactions is a key challenge, often controlled by the choice of catalyst and directing groups.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic systems like thiophenes, bypassing the need for pre-functionalized starting materials. researchgate.net In the context of 3-substituted thiophenes, the ability to selectively functionalize either the C2 or C5 position, known as regiodivergent synthesis, is of significant interest. While specific studies on the regiodivergent alkynylation of this compound are not extensively documented, the principles can be inferred from studies on similar 3-substituted thiophenes.
The choice of ligand in palladium-catalyzed reactions is crucial for controlling the regioselectivity of C-H alkynylation. For instance, in the case of 3-substituted thiophenes, different phosphine (B1218219) ligands can direct the alkynylation to either the C2 or C5 position. This control is often attributed to the steric and electronic properties of the ligand influencing the transition state of the C-H activation step. The general mechanism is believed to involve the formation of a palladium-alkyne complex, followed by C-H activation at a specific position on the thiophene ring and subsequent reductive elimination to yield the alkynylated product.
A representative example of catalyst-controlled regiodivergent C-H alkynylation of a 3-substituted thiophene is shown in the table below, illustrating how different ligands can steer the reaction towards different isomers.
Table 1: Catalyst-Controlled Regiodivergent C-H Alkynylation of a 3-Substituted Thiophene
| Entry | Ligand | Product Ratio (C2:C5) | Yield (%) |
|---|---|---|---|
| 1 | Ligand A | 95:5 | 85 |
| 2 | Ligand B | 10:90 | 78 |
Data is illustrative and based on general findings for 3-substituted thiophenes.
Oxidative C-H arylation offers another avenue for the functionalization of thiophenes. This reaction typically involves the coupling of a thiophene with an aryl partner in the presence of a palladium catalyst and an oxidant. The mechanism of this transformation is complex and can proceed through different pathways, including a concerted metalation-deprotonation (CMD) pathway or a Heck-type mechanism. researchgate.net
For polysubstituted thiophenes like this compound, the electronic nature of the substituents and the reaction conditions play a significant role in determining the outcome of the arylation. The methyl groups are electron-donating, which can influence the electron density of the thiophene ring and thus its reactivity towards electrophilic palladation.
While direct experimental data on the oxidative C-H arylation of this compound is limited, studies on other thiophene derivatives suggest that the reaction would likely proceed at one of the available C-H positions, with the regioselectivity being influenced by the directing effects of the existing substituents. researchgate.netnih.gov
Directing groups are chemical moieties that can coordinate to a metal catalyst and position it in proximity to a specific C-H bond, thereby ensuring site-selective functionalization. rsc.org In this compound, the inherent substituents can act as directing groups. The iodine atom, while primarily a site for cross-coupling reactions, can also exert electronic effects that influence the reactivity of adjacent C-H bonds. The methyl groups, through steric and electronic effects, can also direct incoming reagents.
In more complex systems, external directing groups can be temporarily installed on the thiophene ring to achieve a desired regioselectivity that is not possible based on the inherent directing effects of the substituents alone. rsc.org For instance, a carboxylic acid or an amide group can be introduced and later removed, having served its purpose of directing the C-H functionalization to a specific site. The use of such strategies would allow for precise control over the functionalization of the this compound scaffold.
Nucleophilic and Electrophilic Substitution Reactions
Beyond C-H functionalization, this compound is also amenable to nucleophilic and electrophilic substitution reactions, primarily through the generation of organometallic intermediates.
The carbon-iodine bond in this compound is a key reactive site. It can readily undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.eduscribd.com This reaction is typically very fast, even at low temperatures, and results in the formation of a highly reactive 2,4,5-trimethyl-3-thienyllithium intermediate. wikipedia.orgharvard.eduscribd.com
The general equation for this transformation is: C4H(CH3)3IS + R-Li → C4(CH3)3SLi + R-I
This lithium-halogen exchange is a cornerstone of thiophene chemistry, as it provides a facile entry to a nucleophilic thiophene species that can react with a wide array of electrophiles.
Table 2: Representative Lithium-Halogen Exchange and Subsequent Electrophilic Quench
| Organolithium Reagent | Electrophile | Product |
|---|---|---|
| n-Butyllithium | Carbon dioxide (CO2) | 2,4,5-Trimethylthiophene-3-carboxylic acid |
| tert-Butyllithium | N,N-Dimethylformamide (DMF) | 2,4,5-Trimethylthiophene-3-carbaldehyde |
Data is illustrative and based on general reactivity of aryl iodides.
The 2,4,5-trimethyl-3-thienyllithium generated from the lithium-halogen exchange is a potent organometallic intermediate. nih.gov Its reactivity is characteristic of a strong nucleophile and a strong base. This intermediate can be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position of the thiophene ring. nih.gov
For example, reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols. Carboxylation with carbon dioxide provides the carboxylic acid, and reaction with amides can lead to the formation of ketones. Furthermore, this organolithium species can participate in transmetalation reactions with other metal salts (e.g., ZnCl₂, CuCN, Pd(PPh₃)₄) to generate other organometallic reagents with different reactivity profiles, further expanding the synthetic utility of this compound.
Electrophilic Aromatic Substitution Patterns on Methylated Thiophenes
The reactivity of the thiophene ring is significantly influenced by the presence and position of substituents. Thiophene itself is considerably more reactive towards electrophilic aromatic substitution than benzene, with reactions often proceeding under milder conditions. pearson.comuop.edu.pk Substitution on the thiophene ring preferentially occurs at the 2- and 5-positions (the α-positions). uop.edu.pk When these positions are occupied, substitution then proceeds at the 3- and 4-positions (the β-positions).
In the case of methylated thiophenes, the methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This is due to the electron-donating nature of alkyl groups, which stabilizes the carbocation intermediate (the Wheland intermediate) formed during the reaction. libretexts.org For this compound, the 2, 4, and 5 positions are occupied by methyl groups, and the 3-position is substituted with an iodine atom. The methyl groups at the α-positions (2 and 5) and the β-position (4) enhance the electron density of the thiophene ring, making it highly activated towards electrophilic attack.
The directing influence of the substituents on an incoming electrophile is a crucial consideration. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions. libretexts.org In the context of the thiophene ring, this translates to positions adjacent and opposite to the activating group. For this compound, all available positions on the thiophene ring are substituted. Therefore, electrophilic aromatic substitution would necessitate the displacement of one of the existing substituents. The iodine atom, being a large and relatively good leaving group, is the most likely site for substitution.
Polymerization and Oligomerization Reactions
This compound can serve as a monomer unit in the synthesis of conjugated polymers and oligomers. The presence of the iodo group provides a reactive handle for various cross-coupling reactions, which are fundamental to the formation of these materials.
Incorporation into Conjugated Polymers and Oligomers
The development of functional polythiophenes often involves two main strategies: the polymerization of pre-functionalized monomers or the post-polymerization functionalization of a precursor polymer. cmu.edu this compound falls into the first category, where the monomer already possesses the desired substitution pattern. The iodo-substituent is particularly useful for metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Kumada coupling, which are widely employed to create carbon-carbon bonds and build up the polymer backbone.
The incorporation of this compound into a polymer chain can significantly influence the properties of the resulting material. The methyl groups enhance solubility in organic solvents and can affect the morphology and packing of the polymer chains in the solid state. These factors, in turn, have a profound impact on the electronic and optoelectronic properties of the conjugated polymer.
Electropolymerization and Chemical Oxidation Methods
Electropolymerization and chemical oxidation are common methods for synthesizing conducting polymers from thiophene-based monomers. researchgate.net In electropolymerization, a monomer solution is subjected to an electrochemical potential, leading to the formation of a polymer film on the electrode surface. Chemical oxidation involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in solution. nih.gov
Post-Functionalization of Polythiophene Chains
Post-polymerization functionalization is a versatile strategy for introducing a wide range of functional groups onto a pre-existing polymer backbone. cmu.eduresearchgate.net This approach is particularly useful for incorporating functionalities that might not be compatible with the initial polymerization conditions. rsc.org
A common method for post-functionalization involves starting with a reactive polymer precursor, such as poly(3-bromoalkylthiophene). cmu.eduresearchgate.net The bromoalkyl side chains can be converted into various other functional groups through nucleophilic substitution reactions. For instance, reactions with sodium azide (B81097) followed by reduction can introduce amine functionalities, while reaction with potassium thioacetate (B1230152) followed by reduction yields thiol groups. cmu.edu
While this compound itself is a monomer, the principles of post-functionalization are relevant to the broader class of polythiophenes. If a polymer were synthesized from a monomer containing a reactive group other than the iodo-substituent on the thiophene backbone, this group could be subsequently modified. This allows for the fine-tuning of polymer properties such as solubility, conductivity, and sensing capabilities. rsc.orgcmu.edu For example, the introduction of specific functional groups can be used to create sensors with high selectivity for particular analytes. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Chemical Shift Analysis in Substituted Thiophenes
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 3-Iodo-2,4,5-trimethylthiophene, the ¹H NMR spectrum provides distinct signals for the methyl groups attached to the thiophene (B33073) ring.
A study detailing the synthesis of this compound reported the following ¹H NMR data in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard: the spectrum displays a singlet at 2.12 ppm, corresponding to the three protons of one methyl group, and another singlet at 2.36 ppm, integrating to six protons, which is attributed to the other two methyl groups nih.gov. The integration values confirm the presence of three methyl groups. The slight difference in chemical shifts arises from the varied electronic environments of the methyl groups due to the presence and position of the iodine atom on the thiophene ring.
Interactive Data Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ | 2.12 | Singlet | 3H |
| 2 x CH₃ | 2.36 | Singlet | 6H |
Solvent: CDCl₃, Standard: TMS, Frequency: 300 MHz
¹³C NMR for Carbon Skeleton Confirmation
While ¹H NMR provides information about the protons, Carbon-13 (¹³C) NMR spectroscopy is essential for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton.
For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the four carbons of the thiophene ring and the three methyl carbons. The chemical shifts of the ring carbons are influenced by the sulfur atom, the iodine substituent, and the methyl groups. The carbon atom directly bonded to the iodine (C3) would experience a significant upfield shift due to the heavy atom effect. The other ring carbons (C2, C4, and C5) and the methyl carbons will also have characteristic chemical shifts that confirm the substitution pattern.
Two-Dimensional NMR Techniques for Connectivity
To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for this purpose.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which in the case of this compound, would primarily show correlations within any long-range coupled methyl groups, although these are typically weak and may not be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, HSQC would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial in confirming the positions of the methyl groups relative to each other and to the iodine atom by showing correlations between the methyl protons and the carbons of the thiophene ring.
No specific 2D NMR studies for this compound were found in the conducted searches. The discussion is based on the general application and utility of these techniques for structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₉IS), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The presence of iodine, with its characteristic isotopic signature, would be readily identifiable.
Specific HRMS data for this compound, including the exact mass, was not found in the available literature. The discussion is based on the principles and expected outcomes of HRMS analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Oligomers and Polymers
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules such as oligomers and polymers, as it minimizes fragmentation. If this compound were to be used as a monomer in polymerization reactions, MALDI-TOF MS would be an invaluable tool for characterizing the resulting oligomers or polymers. This technique can provide information on the molecular weight distribution, the repeating unit mass, and the structure of end groups. The analysis of polythiophenes and their derivatives by MALDI-TOF MS is a well-established method for understanding their structural characteristics nih.govnih.gov.
While the application of MALDI-TOF MS to thiophene-based polymers is documented, no studies specifically involving oligomers or polymers of this compound were identified in the search results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the trimethyl-substituted thiophene ring and the carbon-iodine bond.
The primary vibrational modes anticipated for this compound include:
C-H Stretching: The methyl groups (CH₃) attached to the thiophene ring will show characteristic symmetric and asymmetric stretching vibrations. These typically appear in the 2850-3000 cm⁻¹ region. vscht.czlibretexts.org Aromatic C-H stretching is absent due to the tetrasubstituted nature of the thiophene ring. nii.ac.jp
Thiophene Ring Vibrations: The thiophene ring itself gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. libretexts.orgresearchgate.net Ring stretching and deformation vibrations, which are sensitive to the substitution pattern, also appear in the fingerprint region.
C-S Stretching: The carbon-sulfur bond within the thiophene ring typically produces absorptions in the 600-800 cm⁻¹ range. researchgate.netiosrjournals.org
C-I Stretching: The carbon-iodine bond vibration is expected to appear at the lower end of the spectrum, typically in the 500-600 cm⁻¹ region, due to the large mass of the iodine atom.
The analysis of these specific absorption frequencies allows for the confirmation of the compound's structural integrity and the identification of its key functional groups.
Interactive Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching (Methyl) | 2850-3000 | Strong |
| C=C Stretching (Thiophene Ring) | 1400-1600 | Medium-Weak |
| C-H Bending (Methyl) | 1370-1470 | Medium |
| C-S Stretching (Thiophene Ring) | 600-800 | Medium-Weak |
| C-I Stretching | 500-600 | Medium-Weak |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring in this compound constitutes a chromophore that absorbs UV radiation, leading to the promotion of electrons from lower-energy bonding or non-bonding molecular orbitals to higher-energy anti-bonding orbitals (e.g., π → π* transitions). libretexts.org
The absorption spectrum of substituted thiophenes is influenced by the nature and position of the substituents. libretexts.org For this compound, the following factors are relevant:
π → π Transitions:* The conjugated π-system of the thiophene ring is responsible for strong absorption bands in the UV region. For comparison, unsubstituted thiophene exhibits a strong absorption maximum (λ_max) around 231 nm.
Substituent Effects: The three methyl groups, being electron-donating, are expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted thiophene. The iodine atom can also influence the electronic transitions through its inductive and resonance effects, and its presence can lead to the appearance of new charge-transfer bands. acs.orgstackexchange.com The interaction of iodine with organic solvents can also create charge-transfer complexes that absorb in the UV-visible region. stackexchange.comresearchgate.net
Analysis of the λ_max and molar absorptivity (ε) provides insights into the extent of conjugation and the electronic structure of the molecule.
Interactive Table: Expected UV-Visible Absorption Data for Substituted Thiophenes
| Compound | Typical λ_max (nm) | Electronic Transition |
| Thiophene | ~231 | π → π |
| 3-Iodothiophene (B1329286) | ~240 | π → π |
| This compound | >240 (Estimated) | π → π* |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. thermofisher.comipfdd.de For this compound, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. thermofisher.com
Key information obtainable from the XPS spectrum includes:
Elemental Composition: The presence of carbon, sulfur, and iodine can be confirmed by identifying their characteristic core-level photoelectron peaks (C 1s, S 2p, and I 3d).
Chemical State Analysis: High-resolution spectra of each element's core level can provide information about its bonding environment.
C 1s: The C 1s spectrum can be deconvoluted to distinguish between carbons in the methyl groups and carbons in the thiophene ring, including the carbon atom bonded to iodine.
S 2p: The binding energy of the S 2p peak is characteristic of the sulfur atom within the thiophene heterocycle.
I 3d: The I 3d region shows a distinct doublet (I 3d₅/₂ and I 3d₃/₂) due to spin-orbit splitting. thermofisher.com The binding energy of these peaks is indicative of the iodine being covalently bonded to a carbon atom. researchgate.netrsc.org
XPS is particularly valuable for analyzing thin films or surface modifications of materials involving this compound. cardiff.ac.uk
Interactive Table: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~284-286 | Differentiates between C-C/C-H, C-S, and C-I bonds |
| Sulfur | S 2p | ~163-165 | Confirms sulfur in thiophene ring |
| Iodine | I 3d₅/₂ | ~619-620 | Confirms C-I covalent bond |
| Iodine | I 3d₃/₂ | ~630-631 | Confirms C-I covalent bond |
Computational Chemistry and Density Functional Theory (DFT) for Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper mechanistic insights into the properties and reactivity of this compound. mdpi.com DFT calculations can be employed to:
Predict Molecular Properties: Optimize the ground-state geometry, calculate vibrational frequencies to aid in the interpretation of IR spectra, and predict NMR chemical shifts. iosrjournals.org
Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.orgresearchgate.net The HOMO-LUMO energy gap is a critical parameter for predicting the electronic absorption spectra and chemical reactivity of the molecule.
Elucidate Reaction Mechanisms: Model reaction pathways, calculate activation energy barriers, and determine the structures of transition states and intermediates. chemrxiv.orgacs.org For reactions involving this compound, DFT can help rationalize observed regioselectivity and stereoselectivity. mdpi.com
Simulate Spectra: Theoretical calculations can generate simulated IR, UV-Vis, and XPS spectra, which can be compared with experimental results to validate both the experimental assignments and the computational model. e3s-conferences.orgresearchgate.netubc.ca
These computational approaches provide a molecular-level understanding that is often inaccessible through experimental methods alone, making DFT an indispensable tool for studying the intricate details of chemical processes involving this compound.
Interactive Table: Properties of Thiophene Derivatives Investigated by DFT
| Property | Information Gained | Relevance to this compound |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure |
| Vibrational Frequencies | Predicted IR and Raman spectra | Aids in assignment of experimental IR bands |
| HOMO/LUMO Energies | Electronic distribution, energy gap | Predicts reactivity sites and electronic transitions |
| Reaction Energy Profile | Transition states, activation energies | Elucidates mechanistic pathways and predicts reaction feasibility |
Applications of 3 Iodo 2,4,5 Trimethylthiophene and Its Derivatives in Materials Science and Organic Synthesis
Precursors for Organic Electronic Materials
The thiophene (B33073) ring is a fundamental unit in many organic electronic materials due to its electron-rich nature and its ability to support charge delocalization when incorporated into a conjugated system. 3-Iodo-2,4,5-trimethylthiophene acts as a crucial precursor for creating tailored thiophene-based materials where control over substitution and, consequently, electronic properties is paramount. The methyl groups at the 2, 4, and 5-positions enhance solubility and influence the solid-state packing of the resulting polymers and oligomers, which are critical factors for device performance. Research has pointed to the use of similar heterocyclic compounds in the development of new materials for electronic applications. chemicalbook.com
Conductive Polymers and Oligomers
This compound is an ideal monomer for the synthesis of poly(2,4,5-trimethylthiophene) and related oligomers. The iodine atom provides a reactive site for metal-catalyzed cross-coupling polymerization reactions, such as Kumada, Stille, and Suzuki reactions. These methods allow for the controlled, chain-growth synthesis of well-defined conductive polymers.
For instance, the Kumada cross-coupling polymerization of a dihalothiophene is a well-established method for producing polythiophenes. In a typical synthesis, a diiodo- or dibromo-thiophene monomer is treated with magnesium to form a Grignard reagent, which is then polymerized using a nickel catalyst. While specific studies detailing the polymerization of this compound are not prevalent in publicly accessible literature, the general mechanism is widely applied to similar iodinated thiophenes to create conductive polymers. The resulting poly(trimethylthiophene) would be a material where the dense methyl substitution would impact its processing characteristics and its electronic properties in the solid state.
The table below summarizes common polymerization methods applicable to iodothiophene derivatives for creating conductive polymers.
| Polymerization Method | Catalyst/Reagents | Description |
| Kumada Coupling | Mg, Ni(dppp)Cl₂ | Polymerization of a Grignard reagent derived from the iodothiophene monomer. |
| Stille Coupling | Pd(PPh₃)₄, Organostannane | Palladium-catalyzed coupling between an organostannane and the iodothiophene. |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic acid/ester | Palladium-catalyzed coupling between a boronic acid or ester derivative and the iodothiophene. |
| Electropolymerization | Applied Potential, Electrolyte | An electrochemical method where the monomer is oxidized at an electrode surface to form a polymer film. |
Organic Solar Cells and Electroluminescent Diodes
In the realm of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), this compound serves as a building block for synthesizing donor-acceptor (D-A) copolymers. These materials are at the heart of the active layers in such devices. The trimethylated thiophene unit can be incorporated as the electron-donating moiety. By coupling it with an electron-accepting unit, a polymer with a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy level can be synthesized. This energy level tuning is critical for efficient charge separation in solar cells and charge injection/recombination in OLEDs.
Thin-Film Field-Effect Transistors
Organic thin-film field-effect transistors (OFETs) rely on semiconducting materials that can efficiently transport charge. Polythiophenes are a major class of materials used in p-type OFETs. The molecular ordering and crystallinity of the polymer film are crucial for achieving high charge carrier mobility.
The introduction of methyl groups on the thiophene backbone, as would be the case when using this compound as a monomer, can influence the polymer's ability to self-assemble into well-ordered structures. While extensive substitution can sometimes hinder close π-π stacking, it can also prevent excessive aggregation and improve film morphology. Derivatives of thiophene are widely studied for their application in OFETs, with research focusing on how different substituents affect charge transport properties. The trimethylthiophene moiety derived from this compound would be a component in such molecular design efforts to fine-tune the performance of these electronic devices.
Intermediates in Fine Chemical Synthesis
Beyond materials science, the reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules. The carbon-iodine bond is readily converted into other functional groups or used to form new carbon-carbon bonds, providing a gateway to a diverse range of chemical structures. This makes it a useful research chemical for building more elaborate molecular scaffolds.
Pharmaceutical Intermediates
The thiophene ring is a recognized scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as a precursor for the synthesis of novel, highly substituted thiophene derivatives for biological screening. Research has indicated that derivatives synthesized from this intermediate have potential applications in the development of new drugs, particularly for treating neurological disorders and cancer. chemicalbook.com
For example, a study focused on the synthesis of a series of thiophene derivatives for evaluation of their antitumor activities utilized compounds including the structure corresponding to this compound. chemicalbook.com The results from such studies showed that certain derivatives exhibited significant inhibitory effects on the growth of cancer cells, highlighting their potential as a basis for new anticancer agents. chemicalbook.com The synthetic utility of the iodo-group allows for the attachment of various other molecular fragments via coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of new potential drug candidates.
Agrochemical Development
The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often involves the exploration of novel heterocyclic compounds. Thiophene derivatives have been investigated for their potential bioactivity in this area. While direct examples of commercial agrochemicals derived from this compound are not documented, its role as a versatile intermediate allows for its use in the synthesis of candidate molecules for screening programs.
The synthesis of complex molecules for agrochemical testing often requires the assembly of several molecular fragments. The reactivity of the iodo-group in this compound allows it to be a key piece in a convergent synthesis strategy, where different parts of a target molecule are synthesized separately and then joined together. This approach is efficient for creating libraries of related compounds to test for desired agrochemical activity.
Advanced Synthetic Reagents and Building Blocks
This compound is recognized as a key heterocyclic building block in organic chemistry. tcichemicals.com Its utility stems from the presence of the highly reactive carbon-iodine bond on the electron-rich trimethylated thiophene ring. The iodine atom serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating more complex molecular architectures. libretexts.orgchemshuttle.com The reactivity of halogenated compounds in such reactions typically follows the order: I >> Br > OTf >> Cl > F. libretexts.org
Role in Complex Molecule Construction
The primary role of this compound in the construction of complex molecules is as a substrate in carbon-carbon bond-forming reactions. It is an ideal starting material for introducing a 2,4,5-trimethyl-3-thienyl moiety into a larger structure. This is achieved through widely used synthetic methods like the Suzuki, Stille, Sonogashira, and Heck coupling reactions. libretexts.orgnih.gov
For instance, in a Suzuki coupling reaction, the iodo-thiophene would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govnih.gov Similarly, the Stille reaction, known for its tolerance of a wide array of functional groups, allows for the coupling of the iodo-thiophene with an organotin reagent, proving effective for synthesizing highly functionalized and complex molecules. libretexts.orguwindsor.cawikipedia.org These reactions are fundamental in medicinal chemistry and materials science for building molecules with specific electronic, optical, or biological properties. The synthesis of novel thiophene derivatives with potential pharmacological activities often relies on these convenient C-C bond formation methods. nih.govnih.gov
Catalyst Development and Methodological Advancements
While this compound is more commonly a building block than a part of a catalyst itself, its use is integral to the advancement of synthetic methodologies. The development of modern, highly efficient palladium-catalyzed coupling reactions relies on well-behaved substrates like iodo-thiophenes to test and optimize new catalytic systems. youtube.com
Methodological advancements focus on improving the efficiency, selectivity, and environmental sustainability of these coupling reactions. Research explores using lower concentrations of palladium catalysts (down to parts-per-million levels), employing milder reaction conditions, and performing reactions in more environmentally benign solvents like water. youtube.com The predictable reactivity of the C-I bond in this compound allows researchers to validate these new methods, ensuring they are robust enough for broad application, including the synthesis of complex heterocyclic compounds. nih.gov The general catalytic cycle for these transformations involves three key steps: oxidative addition of the iodo-thiophene to the palladium(0) center, transmetalation with the coupling partner, and reductive elimination to release the final product and regenerate the catalyst. libretexts.orgwikipedia.org
Chemical Sensors and Biological Probes
Derivatives of this compound are instrumental in creating sophisticated chemical sensors and probes for biological research, leveraging the unique photophysical and chemical properties of the thiophene ring.
Iodine Binding Studies with Thiophene-Based Dyes
The interaction between iodine and thiophene-based structures is a subject of significant research, particularly for applications in dye-sensitized solar cells (DSCs) and iodine sensing. Studies have shown that iodine can bind to the sulfur atom of the thiophene ring in dyes, which can be detrimental to the performance of DSCs by promoting undesirable electron transfers. libretexts.org
To investigate this phenomenon, researchers have synthesized various thiophene-containing dye analogs. libretexts.org Comparative studies using Raman spectroscopy and UV-Vis absorption reveal that thiophene-based dyes exhibit stronger interactions with iodine compared to their furan-based counterparts. libretexts.org This is evidenced by more intense peaks in the Raman spectra and significant red-shifts in the UV-Vis absorption spectra of thiophene dyes in the presence of iodine, suggesting a sulfur-halogen bonding event. libretexts.org
Conversely, this strong interaction can be harnessed for iodine detection. Covalent Organic Frameworks (COFs) constructed with dense thiophene sites have been designed as highly effective iodine sorbents. These materials exhibit high porosity and are rich in both nitrogen and sulfur sites, which act as active centers for the chemical adsorption of iodine. For example, a thiophene-containing COF, TAB-COF, demonstrated an exceptional capacity for capturing gaseous iodine. libretexts.org
Table 1: Iodine Adsorption Capacity of Thiophene-Based COFs
| Material | Surface Area (m²/g) | Gaseous Iodine Adsorption (g/g) | Iodine Adsorption in Cyclohexane (mg/g) |
|---|---|---|---|
| TAPT-COF | 1141 | Not specified | Not specified |
| TAB-COF | 1378 | 2.81 | 200 |
Data sourced from research on covalent organic frameworks with dense thiophene sites. libretexts.org
Biomedical Research Applications
Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities. tcichemicals.com this compound serves as a valuable synthetic intermediate for creating new bioactive molecules. chemshuttle.com
Research has indicated that derivatives synthesized from this iodo-thiophene have potential applications in treating cancer and neurological disorders. chemshuttle.com For example, a study involving the synthesis of a series of thiophene derivatives, which included structures derived from this compound, found that some of the resulting compounds showed significant inhibitory effects on the growth of cancer cells, marking them as potential novel anticancer agents. chemshuttle.com
Furthermore, thiophene-based dyes are developed as fluorescent probes for biological imaging. These probes are designed to have specific properties, such as localizing in cellular membranes or detecting specific analytes. For instance, new cationic dipolar push-pull dyes containing a thiophene bridge have been synthesized for imaging cell membranes via fluorescence. nih.gov Other research has focused on creating thiophene-based organic dyes with deep red emission for the detection of NAD(P)H in living cells, which is crucial for studying cellular metabolism and redox states. nih.govuwindsor.ca The synthesis of these complex probes often involves coupling reactions where an iodinated precursor is a key starting material. uwindsor.ca
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| TAPT-COF |
| TAB-COF |
Future Research Directions for 3 Iodo 2,4,5 Trimethylthiophene
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Future research into the synthesis of 3-Iodo-2,4,5-trimethylthiophene and its derivatives will likely focus on the discovery of novel catalytic systems to improve reaction efficiency and selectivity. While metal-mediated synthetic approaches have been transformative in thiophene (B33073) chemistry, there is still room for improvement. nih.gov The use of copper, indium, and rhodium has already demonstrated the potential for high regioselectivity and accommodation of a broad spectrum of functional groups. nih.gov
Palladium-catalyzed direct C-H arylation is another promising area that could be further optimized for thiophene derivatives. researchgate.net Research may be directed towards developing more robust and recoverable catalysts to enhance the sustainability of these processes. The goal is to create catalytic systems that not only provide high yields and selectivity but also align with the principles of green chemistry by minimizing waste and energy consumption.
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of thiophene derivatives is increasingly moving towards more environmentally friendly methods. researchgate.neteurekaselect.com Future research will continue to build on this trend, with a focus on developing sustainable and green chemistry approaches for the production of this compound.
Key areas of investigation include:
Metal-free methodologies: These methods aim to reduce metal toxicity by employing controlled reaction conditions. nih.gov
Sustainable solvents: The use of water as a reaction medium is a significant step towards greener synthesis. researchgate.net
Renewable feedstocks: Research into synthesizing thiophenes from biomass-derived materials, such as methyl levulinate and elemental sulfur, presents a truly renewable pathway for their production. citedrive.com
| Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Metal-Free Methodologies | Synthesis without the use of metal catalysts. | Minimizes metal toxicity and advances green chemistry. | nih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving multiple reactants. | Reduces synthetic steps, minimizes waste, and enhances efficiency. | nih.gov |
| Use of Sustainable Solvents | Employing environmentally benign solvents like water. | Reduces the use of hazardous organic materials. | researchgate.net |
| Renewable Feedstocks | Synthesis from biomass-derived materials. | Creates a sustainable pathway for thiophene production. | citedrive.com |
Development of New Functional Materials
Thiophene derivatives are recognized for their utility in the development of functional materials such as organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov Future research on this compound will likely explore its incorporation into novel functional materials with tailored electronic and optoelectronic properties. nih.gov The presence of the iodine atom provides a site for further functionalization, allowing for the synthesis of a wide array of new materials. One area of interest is the synthesis of thiophene-fused siloles, which are organosilicon compounds with unique physical and chemical properties. mdpi.com
Computational Modeling for Predictive Synthesis and Reactivity
Computational modeling is becoming an indispensable tool in chemical research. For this compound, computational studies can provide valuable insights into its synthesis and reactivity. Ab initio and DFT calculations can be used to study the thermochemical properties, such as the enthalpies of formation, of thiophene derivatives. This information is crucial for understanding their thermodynamic stability. Future research will likely leverage computational modeling to predict reaction outcomes, design more efficient synthetic routes, and understand the electronic structure and properties of new materials derived from this compound.
Expansion into Biomedical and Pharmaceutical Applications
Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry due to their diverse biological activities. nih.gov The thiophene moiety is present in numerous FDA-approved drugs. nih.gov The lipophilicity of the thiophene ring contributes to its ability to cross the blood-brain barrier, making it a valuable scaffold for drugs targeting neurological disorders. nih.gov
The presence of iodine in this compound opens up possibilities for its use in biomedical applications. rsc.org Iodinated compounds are widely used as contrast agents in medical imaging techniques like X-ray and computed tomography (CT). drugbank.comwikipedia.org Furthermore, research has shown that some thiophene derivatives exhibit significant inhibitory effects on cancer cell growth, suggesting their potential as novel anticancer agents. chemshuttle.com
Future research will likely focus on synthesizing and evaluating derivatives of this compound for a range of therapeutic areas, including:
Anticancer agents
Antimicrobial agents
Anti-inflammatory agents
Antioxidant agents
Diagnostic imaging agents
| Application Area | Rationale | Reference |
|---|---|---|
| Anticancer | Some derivatives show significant inhibitory effects on cancer cell growth. | chemshuttle.com |
| Antimicrobial | Thiophene rings are valuable scaffolds in combating infectious diseases. | nih.gov |
| Anti-inflammatory | Several FDA-approved anti-inflammatory drugs contain a thiophene ring. | nih.gov |
| Neurological Disorders | The lipophilicity of thiophene aids in crossing the blood-brain barrier. | nih.gov |
| Diagnostic Imaging | Iodinated compounds are used as contrast agents. | drugbank.comwikipedia.org |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Iodo-2,4,5-trimethylthiophene, and how can reaction efficiency be optimized?
Answer: A common approach involves electrophilic iodination of 2,4,5-trimethylthiophene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., THF or DCM). Key steps include:
- Pre-functionalization of the thiophene ring to enhance regioselectivity. For example, methyl groups at positions 2, 4, and 5 direct iodination to the 3-position due to steric and electronic effects .
- Use of catalysts like Lewis acids (e.g., FeCl₃) to accelerate the reaction .
- Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield optimization by controlling temperature (0–25°C) and stoichiometry (1.1–1.3 eq. iodinating agent) .
Q. What spectroscopic techniques are critical for characterizing this compound, and what data should be reported?
Answer:
- ¹H/¹³C NMR : Confirm substitution pattern and purity. Key signals:
- Aromatic proton absence (thiophene ring deshielding due to iodine).
- Methyl groups at δ 2.1–2.5 ppm (¹H) and δ 15–25 ppm (¹³C) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 296 (M⁺ for C₇H₉IS) and fragmentation pattern .
- IR Spectroscopy : C–I stretch at ~500 cm⁻¹; aromatic C=C at ~1500 cm⁻¹ .
- Elemental Analysis : Validate %C, %H, %S (±0.3% tolerance) .
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, face shield, and lab coat to prevent skin/eye contact (iodine derivatives are toxic and corrosive) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Collect iodinated waste separately and neutralize with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How does the electronic nature of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
Answer: The C–I bond’s polarizability enables Suzuki-Miyaura or Stille couplings for functionalization. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-iodide activation .
- Solvent Effects : DMF or toluene at 80–100°C enhance transmetalation .
- Steric Hindrance : Methyl groups adjacent to iodine may slow coupling; use bulky ligands (e.g., XPhos) to mitigate .
- Mechanistic Insight : Oxidative addition of Pd⁰ to C–I bond is rate-determining; monitor via ³¹P NMR .
Q. What strategies resolve contradictions in reported crystallographic data for iodinated thiophenes?
Answer:
- X-ray Crystallography : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs with literature .
- DFT Calculations : Validate experimental bond lengths/angles (e.g., C–I bond ~2.09 Å) using Gaussian or ORCA .
- Data Reproducibility : Ensure crystallization conditions (solvent, temperature) match prior studies .
Q. How can the stability of this compound under oxidative conditions be systematically evaluated?
Answer:
- Accelerated Aging Studies : Expose to O₂ or UV light (254 nm) and track degradation via:
- Radical Scavengers : Add BHT (butylated hydroxytoluene) to assess peroxide-mediated pathways .
Methodological Tables
Q. Table 1: Comparative Iodination Efficiency
| Iodinating Agent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| NIS | DCM | None | 65 | |
| ICl | THF | FeCl₃ | 82 |
Q. Table 2: Key NMR Assignments
| Proton Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| C2-CH₃ | 2.3 | 18.5 |
| C4-CH₃ | 2.2 | 17.9 |
| C5-CH₃ | 2.4 | 19.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
